1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine
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Overview
Description
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine is a chemical compound with the molecular formula C11H13BrFNO2S It is characterized by the presence of a bromine and fluorine atom on a benzene ring, which is further attached to a sulfonyl group and a piperidine ring
Preparation Methods
The synthesis of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine typically involves the following steps:
Starting Materials: The synthesis begins with 5-bromo-2-fluorobenzene and piperidine.
Sulfonylation Reaction: The 5-bromo-2-fluorobenzene undergoes a sulfonylation reaction with a sulfonyl chloride reagent to form 5-bromo-2-fluorobenzenesulfonyl chloride.
Nucleophilic Substitution: The sulfonyl chloride intermediate then reacts with piperidine in the presence of a base, such as triethylamine, to yield this compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity.
Chemical Reactions Analysis
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The sulfonyl group can participate in oxidation and reduction reactions, leading to the formation of sulfoxides or sulfones.
Coupling Reactions: The compound can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in various coupling reactions.
Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine involves its interaction with molecular targets through its functional groups. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The bromine and fluorine atoms may also contribute to the compound’s binding affinity and specificity for certain targets.
Comparison with Similar Compounds
Similar compounds to 1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidine include:
1-[(5-Bromo-2-fluorobenzene)sulfonyl]pyrrolidine: This compound has a pyrrolidine ring instead of a piperidine ring, which may affect its chemical reactivity and biological activity.
1-Bromo-2-fluorobenzene: Lacks the sulfonyl and piperidine groups, making it less versatile in chemical reactions.
1-[(5-Bromo-2-fluorobenzene)sulfonyl]piperidin-4-ol: Contains an additional hydroxyl group, which can influence its solubility and reactivity.
The uniqueness of this compound lies in its combination of functional groups, which provides a balance of reactivity and stability, making it a valuable compound in various research applications.
Properties
IUPAC Name |
1-(5-bromo-2-fluorophenyl)sulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrFNO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOGVIDXDGBGGKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrFNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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